2-Cyclobutyl-2-hydroxyacetic acid

Description

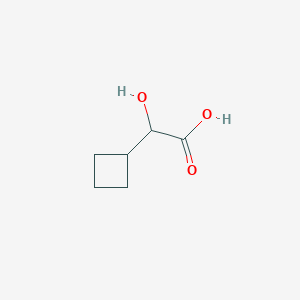

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUASXFZWNGNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyclobutyl 2 Hydroxyacetic Acid

Established Synthetic Pathways for 2-Cyclobutyl-2-hydroxyacetic Acid and its Precursor Compounds

The construction of the this compound scaffold can be achieved through various established synthetic methodologies. These range from classical organic reactions to more modern, highly selective transformations.

Conventional Organic Synthesis Approaches for this compound (e.g., involving cyclobutane (B1203170) derivatives with amino acid analogs)

Conventional synthesis of this compound often involves the use of readily available cyclobutane precursors. One common strategy is the reaction of cyclobutanecarboxaldehyde (B128957) with a cyanide source, followed by hydrolysis of the resulting cyanohydrin. This method provides a direct route to the racemic α-hydroxy acid.

Another approach involves the manipulation of cyclobutane-containing amino acids. For instance, the diazotization of a cyclobutyl-substituted amino acid can lead to the formation of the corresponding α-hydroxy acid, although this reaction can sometimes be accompanied by rearrangements and side products. The use of cyclobutane derivatives in organic synthesis is well-documented, with various methods available for the preparation of functionalized four-membered rings that can serve as precursors. researchgate.netorganic-chemistry.org These methods include [2+2] cycloadditions and skeletal rearrangements. acs.org The ring strain in cyclobutanes makes them susceptible to ring-cleavage reactions under acidic, basic, or other conditions, a property that can be exploited in synthetic design. researchgate.net

Enantioselective Synthesis of Chiral this compound Stereoisomers (e.g., (2R)-2-Cyclobutyl-2-hydroxyacetic acid and (2S)-2-Cyclobutyl-2-hydroxyacetic acid)

The demand for enantiomerically pure pharmaceuticals and fine chemicals has driven the development of asymmetric syntheses for chiral molecules like (2R)- and (2S)-2-cyclobutyl-2-hydroxyacetic acid. bldpharm.combldpharm.comachemblock.com

Several strategies have been employed to achieve high enantioselectivity:

Chiral Auxiliaries: The use of chiral auxiliaries attached to a glyoxylic acid derivative, followed by reaction with a cyclobutyl organometallic reagent, can induce stereoselectivity. Subsequent removal of the auxiliary affords the chiral α-hydroxy acid.

Catalytic Asymmetric Addition: The catalytic asymmetric addition of a cyclobutyl nucleophile to a glyoxylate (B1226380) ester is a powerful method. Chiral ligands complexed to a metal center can create a chiral environment that directs the approach of the nucleophile, leading to one enantiomer in excess.

Kinetic Resolution: Racemic this compound or its ester derivatives can be resolved through enzymatic or chemical kinetic resolution. nih.gov In this process, one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. For example, lipase-catalyzed hydrolysis of the corresponding ester can selectively hydrolyze one enantiomer, leaving the other enantiomerically enriched. nih.gov

Recent advancements in catalysis have provided efficient methods for the synthesis of chiral cyclobutane derivatives, which can be further elaborated to the target α-hydroxy acids. nih.gov For example, cascade reactions involving iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition have been reported to produce chiral cyclobutanes with high diastereo- and enantioselectivity. nih.gov

Table 1: Enantioselective Synthesis Approaches for Chiral this compound Stereoisomers

| Method | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Stoichiometric use of chiral material; often high diastereoselectivity; requires additional steps for auxiliary attachment and removal. |

| Catalytic Asymmetric Addition | A chiral catalyst creates a stereoselective environment for the reaction between a prochiral substrate and a reagent. | Substoichiometric use of chiral catalyst; high enantioselectivity is achievable; catalyst design is crucial. |

| Kinetic Resolution | The differential reaction rate of enantiomers in a racemic mixture with a chiral catalyst or reagent allows for their separation. | Maximum theoretical yield of 50% for one enantiomer; can achieve high enantiomeric excess for both the recovered substrate and the product. |

Biocatalytic and Enzymatic Synthetic Routes for this compound and its Derivatives

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high stereoselectivity under mild reaction conditions. nih.gov

Stereoselective Aldol (B89426) Additions in 2-Hydroxy Acid Synthesis

While direct biocatalytic synthesis of this compound via aldol addition is not explicitly detailed in the provided search results, the principles of stereoselective aldol additions catalyzed by aldolases are well-established for the synthesis of other chiral 2-hydroxy acids. acs.orgcsic.es These enzymes catalyze the addition of a nucleophilic donor, often pyruvate (B1213749) or a related compound, to an aldehyde acceptor. acs.orgcsic.es

For the synthesis of this compound, a hypothetical biocatalytic aldol addition would involve the reaction of cyclobutanecarboxaldehyde with a glyoxylate equivalent, catalyzed by a stereoselective aldolase. The success of this approach would depend on the substrate specificity of the enzyme. Research in this area often involves screening different aldolases or engineering existing ones to accept non-natural substrates. acs.orgcsic.es

Asymmetric Biocatalytic Reduction Strategies for this compound Analogs

A more common biocatalytic approach to chiral α-hydroxy acids is the asymmetric reduction of the corresponding α-keto acid. georgiasouthern.edu For the synthesis of this compound, the precursor would be 2-cyclobutyl-2-oxoacetic acid. uni.lu

This reduction can be achieved using various biocatalysts:

Ketoreductases (KREDs): These enzymes, also known as alcohol dehydrogenases, utilize a cofactor (typically NADH or NADPH) to reduce a ketone to a hydroxyl group with high stereoselectivity. csic.esacs.org Screening a library of KREDs can identify enzymes that produce either the (R)- or (S)-enantiomer of the desired α-hydroxy acid. csic.es

Whole-Cell Biocatalysis: Using whole microbial cells (e.g., baker's yeast) can be a cost-effective alternative to using isolated enzymes. acs.org The cells contain the necessary dehydrogenases and the cofactor regeneration system required for the reduction.

The stereochemical outcome of the reduction is dependent on the specific enzyme used. For instance, ketopantoate reductase from E. coli (KPREcoli) typically yields (2R)-configured 2-hydroxy acids, while other reductases can produce the (2S)-enantiomer. csic.es

Table 2: Biocatalytic Reduction of 2-Cyclobutyl-2-oxoacetic Acid

| Biocatalyst | Product Stereochemistry | Key Features |

| Ketoreductases (KREDs) | (R) or (S), depending on the enzyme | High enantioselectivity; requires external cofactor or a regeneration system. |

| Whole-Cell Systems (e.g., Baker's Yeast) | Often produces one enantiomer in excess | Cost-effective; contains endogenous cofactor regeneration systems; may have competing enzymes leading to side products. |

Reaction Chemistry and Derivatization Strategies for the this compound Core

The this compound molecule possesses two key functional groups, the carboxylic acid and the hydroxyl group, which allow for a wide range of chemical transformations and derivatizations.

The carboxylic acid group can undergo standard reactions such as:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a common strategy for creating prodrugs or modifying the pharmacokinetic properties of a molecule. google.com

Amide Formation: Coupling with an amine, often facilitated by a coupling reagent, forms an amide. This is another important transformation in medicinal chemistry. google.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

The hydroxyl group can be:

Acylated: Reaction with an acylating agent, such as an acid chloride or anhydride (B1165640), forms an ester at the hydroxyl position. google.com

Alkylated: Conversion to an ether can be achieved by reaction with an alkyl halide under basic conditions.

Oxidized: Mild oxidation can convert the secondary alcohol to a ketone, yielding 2-cyclobutyl-2-oxoacetic acid.

Derivatization is a crucial tool in analytical chemistry for improving the chromatographic properties and detectability of molecules. researchgate.netresearchgate.net For instance, the carboxylic acid and hydroxyl groups can be converted to less polar and more volatile derivatives, such as trimethylsilyl (B98337) ethers and esters, for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net

The presence of both a hydroxyl and a carboxylic acid group also allows for the formation of cyclic structures, such as lactones, under appropriate conditions.

Table 3: Common Derivatization Reactions of this compound

| Functional Group | Reagent | Product |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amine, Coupling Agent | Amide |

| Hydroxyl Group | Acyl Halide/Anhydride | Ester |

| Hydroxyl Group | Alkyl Halide, Base | Ether |

| Both | Silylating Agent (e.g., BSTFA) | Silyl Ether, Silyl Ester |

Chemical Reactions Involving the Hydroxyl Functionality of this compound

The hydroxyl group (–OH) on the alpha-carbon of this compound is a key site for several important chemical reactions. Its reactivity is influenced by the adjacent carboxylic acid and cyclobutyl groups.

Esterification of the Hydroxyl Group: While the carboxylic acid is more readily esterified, the hydroxyl group can also undergo esterification, typically by reaction with an acid chloride or anhydride under basic conditions. This reaction is a nucleophilic acyl substitution where the hydroxyl group acts as the nucleophile.

Oxidation: The secondary alcohol functionality can be oxidized to a ketone, yielding 2-cyclobutyl-2-oxoacetic acid. nih.gov This transformation can be achieved using various oxidizing agents common in organic synthesis. The resulting α-keto acid is a valuable synthetic intermediate.

Conversion to a Better Leaving Group: The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. libretexts.org To enhance its reactivity, it can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. libretexts.org Once converted, the molecule is more susceptible to substitution by a wide range of nucleophiles.

Chemical Reactions Involving the Carboxylic Acid Functionality of this compound

The carboxylic acid group (–COOH) is a versatile functional group that can be converted into a variety of derivatives through nucleophilic acyl substitution and other reactions. sydney.edu.auualberta.capressbooks.pub

Esterification: One of the most common reactions of carboxylic acids is esterification. pressbooks.pubyoutube.comyoutube.com this compound can be reacted with an alcohol in the presence of an acid catalyst (Fischer esterification) to form the corresponding ester. pressbooks.pubyoutube.comlibretexts.org The reaction is reversible, and typically, the alcohol is used in excess to drive the equilibrium towards the product. pressbooks.pub A study on the methylation of 2-hydroxycarboxylic acids found that the reaction is significantly accelerated in the presence of tetramethoxysilane (B109134) (TMOS) in methanol (B129727). nih.gov

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. libretexts.orgkhanacademy.orgpressbooks.pubmasterorganicchemistry.com This direct reaction often requires high temperatures to drive off the water formed. libretexts.orgpressbooks.pub A more common laboratory method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine at room temperature to form the amide. ualberta.capressbooks.pubpressbooks.pub Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation under milder conditions. pressbooks.publibretexts.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-cyclobutyl-1,2-ethanediol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.orgsavemyexams.comrsc.org The reduction proceeds through an aldehyde intermediate, which is further reduced to the alcohol and cannot be isolated. libretexts.orgsavemyexams.com

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or other halogenating agents. pressbooks.publibretexts.orgmnstate.edu This acid chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives. ualberta.capressbooks.pub

Table 1: Reactions of the Carboxylic Acid Functionality

| Reaction | Reagents | Product |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation (Direct) | Amine, Heat (>100°C) | Amide |

Chemical Transformations of the Cyclobutyl Ring System in this compound

The cyclobutyl ring, while relatively stable compared to cyclopropane, possesses significant ring strain that can be exploited in chemical transformations. chemistrysteps.com These reactions often involve rearrangement to form less strained five-membered rings. chemistrysteps.comugent.bestackexchange.com

Ring Expansion: Under acidic conditions that promote the formation of a carbocation, the cyclobutyl ring can undergo rearrangement to a cyclopentyl ring. For instance, treatment with a Brønsted or Lewis acid could lead to the formation of a cyclopentanone (B42830) derivative through a 1,2-carbon shift. bohrium.com The driving force for this rearrangement is the relief of ring strain. chemistrysteps.com The stability of the resulting carbocation also plays a crucial role in these transformations. chemistrysteps.com

Ring Opening: While less common than expansion, under certain conditions, the cyclobutyl ring can undergo opening. This can be facilitated by transition metal catalysts or through radical pathways. researchgate.net For example, reactions involving bicyclobutanes, which contain a highly strained system, can lead to functionalized cyclobutanes through selective ring opening. researchgate.net

The specific conditions required for these transformations in this compound would depend on the interplay of the hydroxyl and carboxylic acid groups with the reagents used. These functional groups could direct or interfere with the desired ring transformation.

Advanced Spectroscopic and Analytical Characterization of 2 Cyclobutyl 2 Hydroxyacetic Acid

Chromatographic Techniques for the Separation and Quantification of 2-Cyclobutyl-2-hydroxyacetic Acid

Chromatography is a fundamental technique for separating and quantifying this compound from complex mixtures. advancechemjournal.comresearchgate.net The choice of method depends on the specific analytical goal, such as purity assessment, quantification, or stereoisomer resolution.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. advancechemjournal.com The method's adaptability allows for both qualitative and quantitative analysis. researchgate.net

For the analysis of α-hydroxy acids, reversed-phase HPLC is a common approach. lcms.cz A C18 column is often employed as the stationary phase, which separates compounds based on their hydrophobicity. advancechemjournal.comlcms.cz The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as methanol (B129727) or acetonitrile. researchgate.netlcms.cz Gradient elution, where the mobile phase composition is changed over time, can be used to achieve optimal separation of the analyte from any impurities. lcms.cz Detection is commonly performed using a UV detector, as the carboxylic acid chromophore absorbs UV light. For enhanced sensitivity and specificity, a mass spectrometer can be coupled with the HPLC system (LC-MS). bldpharm.comtaylorfrancis.com

A typical HPLC method for a related α-hydroxy acid is detailed in the table below, which can be adapted for this compound.

| Parameter | Condition |

| Column | Agilent InfinityLab Poroshell 120 Aq-C18 (4.6 × 100 mm, 2.7 μm) lcms.cz |

| Mobile Phase | A: 0.1 mol/L diammonium hydrogen phosphate; B: Methanol lcms.cz |

| Gradient | Time-programmed mixture of A and B lcms.cz |

| Flow Rate | ~1.0 mL/min sigmaaldrich.com |

| Detection | UV or Photodiode Array (PDA) researchgate.netresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Forms of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.com Due to the polar nature and low volatility of this compound, derivatization is a necessary step prior to GC-MS analysis. sigmaaldrich.com This process replaces the active hydrogens on the hydroxyl and carboxyl groups with nonpolar moieties, increasing the compound's volatility. sigmaaldrich.com

A common derivatization technique is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to form trimethylsilyl (B98337) (TMS) ethers and esters. researchgate.netresearchgate.net The resulting derivative is more amenable to separation on a nonpolar capillary GC column, such as one with a dimethylpolysiloxane stationary phase. The separated components are then detected by a mass spectrometer, which provides both quantification and structural information based on the fragmentation pattern. nih.gov

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like TMCS researchgate.net |

| Reaction Conditions | Heating at a specific temperature (e.g., 70°C) for a set time |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Ionization Mode | Electron Impact (EI) at 70 eV researchgate.net |

| MS Detector | Quadrupole or Ion Trap |

Chiral Chromatography for the Resolution and Quantification of this compound Stereoisomers

Since this compound possesses a chiral center, it exists as a pair of enantiomers. achemblock.comchromatographyonline.com Chiral chromatography is essential for separating and quantifying these stereoisomers, as they can exhibit different biological activities. chromatographyonline.comnumberanalytics.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comaocs.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including acids. numberanalytics.com The separation can be performed using HPLC with the mobile phase typically consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). lcms.cz The exact composition of the mobile phase is optimized to achieve the best resolution between the enantiomeric peaks. sigmaaldrich.com Detection is typically carried out using a UV detector. The "three-point interaction model" is often used to explain the chiral recognition mechanism, where a minimum of three simultaneous interactions between the chiral selector and one of the enantiomers is required for separation. chromatographyonline.com

| Parameter | Condition |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) lcms.cz |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) numberanalytics.com |

| Mobile Phase | Hexane/Isopropanol mixture with a small amount of an acidic modifier (e.g., trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.5 mL/min sigmaaldrich.com |

| Detection | UV (e.g., at 210 nm) or Polarimetric Detector sigmaaldrich.com |

| Temperature | Controlled, often ambient |

Spectroscopic Analysis for the Structural Elucidation of this compound

Spectroscopic techniques are crucial for the definitive structural elucidation of this compound, confirming its molecular structure and providing information about its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Diastereomeric Ratio Determination of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of a molecule in solution. nih.govmdpi.com Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the cyclobutyl ring, the methine proton adjacent to the hydroxyl and carboxyl groups, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The coupling patterns and chemical shifts of these protons help to confirm the connectivity of the atoms. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the cyclobutyl ring. ias.ac.in

When dealing with mixtures of diastereomers (which can be formed if a chiral derivatizing agent is used), NMR is an excellent tool for determining the diastereomeric ratio (d.r.). rsc.orgresearchgate.net This is achieved by integrating the signals that are unique to each diastereomer in the ¹H NMR spectrum. researchgate.net

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity and Coupling |

| ¹H NMR | ||

| -COOH | 10 - 13 | Broad singlet |

| -OH | 2 - 6 | Broad singlet |

| -CH(OH) | ~4.0 | Doublet or Triplet |

| Cyclobutyl-H | 1.5 - 2.5 | Multiplets |

| ¹³C NMR | ||

| -C=O | 170 - 185 | |

| -C(OH) | 70 - 80 | |

| Cyclobutyl-C | 15 - 40 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. libretexts.org For this compound, electron impact (EI) ionization is a common method used in conjunction with GC-MS. researchgate.net

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. However, for carboxylic acids, the molecular ion peak can sometimes be weak or absent. libretexts.org The fragmentation pattern is highly informative for structural elucidation. Key fragmentation pathways for α-hydroxy acids include the cleavage of bonds adjacent to the carbonyl group, leading to the loss of fragments such as •OH (M-17) and •COOH (M-45). libretexts.org Another characteristic fragmentation is the McLafferty rearrangement if the alkyl chain allows. For the trimethylsilyl (TMS) derivative of a 2-hydroxy acid, a characteristic fragment at m/z 190 can be observed due to TMS migration to the ester group. researchgate.net

| Ion | m/z (for underivatized compound) | Description |

| [M]⁺ | 130 | Molecular Ion |

| [M-H₂O]⁺ | 112 | Loss of water |

| [M-COOH]⁺ | 85 | Loss of carboxyl group |

| [C₄H₇]⁺ | 55 | Cyclobutyl fragment |

| [M-C₄H₇]⁺ | 75 | Loss of cyclobutyl group |

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, IR spectroscopy provides definitive evidence for the presence of its key structural features: the hydroxyl group (-OH), the carboxylic acid group (-COOH), and the cyclobutane (B1203170) ring.

When subjected to IR radiation, the bonds within the this compound molecule vibrate at characteristic frequencies. These vibrations, which include stretching and bending, result in the absorption of IR radiation, creating a unique spectral fingerprint of the molecule. Analysis of the absorption bands in the IR spectrum allows for the precise identification of the functional groups.

Detailed research findings from the analysis of related α-hydroxy acids and cyclobutane derivatives provide a strong basis for interpreting the IR spectrum of this compound. nih.govresearchgate.netdtic.milresearchgate.netresearchgate.net The spectrum is characterized by several key absorption regions:

O-H Stretching: A broad and intense absorption band is typically observed in the region of 3500-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid. The α-hydroxyl group also contributes to this broad absorption. In some cases, a sharper, less intense peak for the "free" non-hydrogen-bonded hydroxyl group may appear around 3700-3550 cm⁻¹. dergipark.org.tr

C-H Stretching: The stretching vibrations of the C-H bonds in the cyclobutane ring and at the α-carbon typically appear in the 3000-2850 cm⁻¹ region. The sp³ hybridized C-H stretches are expected within this standard range. researchgate.net

C=O Stretching: A very strong and sharp absorption peak corresponding to the carbonyl group (C=O) of the carboxylic acid is a prominent feature. This band is generally found in the range of 1760-1690 cm⁻¹. The exact position can be influenced by hydrogen bonding, which may shift the peak to a lower frequency. For α-hydroxy acids, this peak is often observed around 1720-1730 cm⁻¹. researchgate.netscirp.org

C-O Stretching and O-H Bending: The spectrum also displays characteristic bands for C-O stretching and O-H bending. The C-O stretching of the carboxylic acid and the alcohol typically appears in the 1320-1210 cm⁻¹ and 1260-1000 cm⁻¹ regions, respectively. The in-plane O-H bending vibration is often found near 1440-1395 cm⁻¹.

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic vibrational modes, although they can be more complex and less intense than the primary functional group absorptions. These include ring deformations and CH₂ rocking and twisting modes. Studies on substituted cyclobutanes have identified several absorption regions that can be indicative of the cyclobutane ring system, often found in the 1275-700 cm⁻¹ range. dtic.milresearchgate.net For instance, CH₂ scissoring and rocking vibrations are expected around 1465 cm⁻¹ and 750 cm⁻¹, respectively.

The following interactive data table summarizes the expected characteristic infrared absorption frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid & Alcohol | 3500 - 2500 | Strong, Broad |

| C-H Stretch | Cyclobutane (sp³ C-H) | 3000 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong, Sharp |

| C-O Stretch | Carboxylic Acid & Alcohol | 1320 - 1000 | Medium to Strong |

| O-H Bend | Carboxylic Acid & Alcohol | 1440 - 1395 | Medium |

| CH₂ Bend (Scissoring/Rocking) | Cyclobutane | ~1465 / ~750 | Variable |

| Ring Vibrations | Cyclobutane | 1275 - 700 | Weak to Medium |

Computational Chemistry and Theoretical Studies on 2 Cyclobutyl 2 Hydroxyacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 2-Cyclobutyl-2-hydroxyacetic Acid

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. uci.edu It is a widely applied approach in computational chemistry for its favorable balance of accuracy and computational cost, making it suitable for studying molecules like this compound. uci.edu DFT calculations can predict a variety of molecular properties, including optimized geometries, reaction energies, and electronic distributions. nrel.govresearchgate.net

For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), could be used to determine the molecule's most stable three-dimensional structure. nih.gov These calculations would also yield insights into the distribution of electron density, highlighting the electronegative oxygen atoms of the carboxylic acid and hydroxyl groups. The calculated thermodynamic properties, such as enthalpy and Gibbs free energy, would provide a foundation for understanding the molecule's stability and potential reaction pathways. nrel.gov

Table 1: Hypothetical DFT-Calculated Thermodynamic Properties of this compound

| Property | Calculated Value | Units |

| Enthalpy of Formation | -XXX.X | kJ/mol |

| Gibbs Free Energy of Formation | -YYY.Y | kJ/mol |

| Dipole Moment | Z.ZZ | Debye |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Molecular Orbital Analysis for Understanding the Electronic Properties of this compound

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. youtube.com An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful for predicting chemical reactivity. mdpi.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. mdpi.com

In this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl and carboxylic acid groups, due to the presence of lone pairs. The LUMO is likely to be associated with the π* antibonding orbital of the carbonyl group in the carboxylic acid. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -A.A |

| LUMO | +B.B |

| HOMO-LUMO Gap | C.C |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from MO analysis.

Conformational Analysis and Intermolecular Interactions of this compound

The three-dimensional shape of a molecule and its non-covalent interactions are crucial determinants of its physical and biological properties.

Studies on Intramolecular Hydrogen Bonding Within this compound

Intramolecular hydrogen bonding, which occurs within a single molecule, can significantly influence its conformation and stability. libretexts.org In this compound, an intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group and the carbonyl oxygen of the carboxylic acid group. jchemrev.com This interaction would lead to the formation of a five-membered ring, which can enhance the stability of that particular conformation. jchemrev.com The presence and strength of this hydrogen bond can be investigated using computational methods by analyzing the geometry and vibrational frequencies of the molecule. mdpi.com

Prediction of Stable Molecular Conformations of this compound

Due to the flexibility of the cyclobutane (B1203170) ring and the rotation around the single bonds, this compound can exist in various conformations. youtube.comwindows.net Computational conformational analysis can be employed to identify the most stable conformers. nih.gov This process typically involves a systematic search of the potential energy surface of the molecule to locate the energy minima corresponding to stable conformations. The relative energies of these conformers can be calculated to determine their populations at a given temperature. The puckering of the cyclobutane ring and the orientation of the hydroxyl and carboxylic acid groups would be key features distinguishing the different conformers.

Mechanistic Insights from Computational Simulations for Chemical Reactions Involving this compound

Computational simulations are invaluable for elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway. smu.edu For a reaction involving this compound, such as its esterification or oxidation, computational models can be used to identify the transition state structures. mit.edu The transition state is the highest energy point along the reaction coordinate and is a fleeting structure that is difficult to characterize experimentally. mit.edu

By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. smu.edu This information is crucial for understanding the reaction kinetics. Furthermore, techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that the identified transition state correctly connects the reactants and products. smu.edu These simulations can provide a detailed, atomistic view of the bond-breaking and bond-forming processes that occur during the reaction. ed.ac.ukigem.org

Prediction of Spectroscopic Parameters for this compound through Computational Methods

The in-silico prediction of spectroscopic parameters has become an indispensable tool in modern chemical research, offering insights into molecular structure and properties before a compound is synthesized or providing a framework for interpreting experimental data. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict its key spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical calculations provide a detailed picture of the molecule's electronic structure and vibrational modes.

Detailed research into the specific compound this compound using these advanced computational techniques is not extensively available in published literature. However, the methodologies for such predictions are well-established. wisc.edumdpi.com Computational studies on related cyclobutane derivatives and other α-hydroxy acids demonstrate the power of these theoretical approaches. nanobioletters.comnih.govresearchgate.net For instance, DFT calculations have been successfully used to study the structure and molecular characterization of various cyclobutane derivatives and to analyze the vibrational spectra of other carboxylic acids. nanobioletters.comchemrxiv.org

The general approach involves optimizing the molecular geometry of this compound at a selected level of theory, such as B3LYP with a basis set like 6-311++G(d,p), which is known to provide a good balance between accuracy and computational cost for organic molecules. mdpi.comscirp.org Following geometry optimization, the same theoretical level is used to calculate the magnetic shielding tensors for NMR chemical shift predictions and the vibrational frequencies for IR and Raman spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The prediction of NMR spectra is crucial for structural elucidation. Computational models calculate the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Advanced methodologies, such as the GIAO (Gauge-Including Atomic Orbital) method, are standard for these predictions. While specific research on this compound is sparse, theoretical calculations would yield data similar to that presented in the table below. The predicted shifts are based on the electronic environment of each nucleus, influenced by factors like electronegativity of adjacent atoms and the molecule's spatial arrangement.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretically predicted values and may differ from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 175.0 - 180.0 |

| Hydroxyl (-OH) | 3.0 - 5.0 | - |

| Methine (α-carbon CH) | 4.0 - 4.5 | 75.0 - 80.0 |

| Cyclobutyl CH (α to C) | 2.5 - 3.0 | 40.0 - 45.0 |

| Cyclobutyl CH₂ (β to C) | 1.8 - 2.2 | 25.0 - 30.0 |

| Cyclobutyl CH₂ (γ to C) | 1.6 - 2.0 | 18.0 - 22.0 |

Predicted Infrared (IR) Spectroscopy Data

Theoretical IR spectroscopy involves calculating the vibrational frequencies corresponding to the different normal modes of the molecule. These frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, bringing them closer to experimental values. masterorganicchemistry.com The predicted spectrum provides information on the functional groups present in the molecule. For this compound, key vibrational modes would include the O-H stretch from the alcohol and carboxylic acid groups, the C=O stretch of the carboxylic acid, and various C-H and C-C stretches and bends associated with the cyclobutyl ring. youtube.com

Table 2: Predicted Principal Infrared (IR) Vibrational Frequencies for this compound (Note: These are theoretically predicted, scaled values and may differ from experimental results.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid, H-bonded) | 2500 - 3300 | Broad, Strong |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Medium |

| C-H Stretch (sp³ C-H) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Very Strong |

| C-O Stretch (Carboxylic Acid/Alcohol) | 1050 - 1250 | Strong |

| O-H Bend (Carboxylic Acid) | 1350 - 1450 | Medium |

| CH₂ Scissoring/Bending (Cyclobutyl) | 1400 - 1470 | Medium |

Investigation of Biological and Biochemical Interactions of 2 Cyclobutyl 2 Hydroxyacetic Acid

Modulation of Specific Biological Targets by 2-Cyclobutyl-2-hydroxyacetic Acid and its Analogs

Target Identification and Binding Studies of Cyclobutyl-Hydroxyacetic Acid Compounds

Research has identified the Ryanodine (B192298) Receptor 2 (RyR2) as a specific biological target for analogs of this compound. jst.go.jpnih.govjst.go.jp RyR2 is a crucial calcium release channel located in the sarcoplasmic reticulum of cardiac muscle cells, playing a vital role in muscle contraction. jst.go.jpnih.govjst.go.jp Overactivation of RyR2 is linked to arrhythmogenic cardiac conditions. jst.go.jpnih.govjst.go.jp

A screening of chemical libraries led to the identification of a hit compound, a derivative of this compound, as a selective inhibitor of RyR2. jst.go.jpjst.go.jp This compound demonstrated dose-dependent inhibition of RyR2, while showing no effect on the RyR1 isoform, even at higher concentrations. jst.go.jpresearchgate.net The central structure of this inhibitor is based on glycolic acid, featuring a cyclobutanecarboxylic ester, an amide, and a diphenyl ether substructure. jst.go.jp

Elucidation of Enzyme Inhibition or Activation Mechanisms by this compound Analogs (e.g., related to Bcl-2)

The primary mechanism of action identified for this compound analogs is the inhibition of the RyR2 calcium release channel. jst.go.jpnih.govjst.go.jp The binding of these compounds to RyR2 prevents the release of calcium from the sarcoplasmic reticulum into the cytosol, a key step in initiating muscle contraction. jst.go.jpnih.govjst.go.jp The selectivity for RyR2 over RyR1 suggests that the specific three-dimensional structure of the binding pocket in RyR2 is crucial for the interaction with these inhibitors. jst.go.jpresearchgate.net

Further detailed mechanistic studies elucidating the precise binding mode and the allosteric effects leading to channel inhibition are still an area of active research. Currently, there is no scientific literature available that links the activity of this compound or its analogs to the Bcl-2 family of proteins.

Cellular and Molecular Responses to this compound in Model Systems

Elucidation of Intracellular Signaling Pathways Influenced by this compound Analogs

The known biological activity of this compound analogs is centered on their ability to inhibit RyR2, thereby modulating intracellular calcium levels. jst.go.jpnih.govjst.go.jp Calcium is a ubiquitous second messenger involved in a multitude of signaling pathways. By inhibiting RyR2-mediated calcium release, these compounds can be inferred to impact downstream calcium-dependent signaling cascades in cardiac cells. However, specific studies detailing the broader intracellular signaling pathways influenced by these compounds, beyond the direct effect on calcium release, are not yet available in the scientific literature.

Effects on Fundamental Cellular Processes by this compound Derivatives (e.g., related to apoptosis)

The primary cellular process affected by the known this compound analogs is muscle contraction, due to their inhibition of RyR2. jst.go.jpnih.govjst.go.jp Notably, a potent analog also demonstrated inhibitory effects on RyR2 mutants associated with catecholaminergic polymorphic ventricular tachycardia (CPVT), a genetic disorder that can cause sudden cardiac death. jst.go.jpnih.gov

There is currently no scientific evidence to suggest that this compound or its derivatives have a direct effect on other fundamental cellular processes such as apoptosis. The role of cyclobutane-containing compounds in apoptosis has been explored in other contexts, but not specifically for this class of molecules. ru.nl

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Contexts

Structure-activity relationship (SAR) studies have been conducted on derivatives of the initial RyR2 inhibitor hit, providing valuable insights into the structural requirements for potent and selective inhibition. These studies systematically modified different parts of the molecule, including the cyclobutyl moiety, the diphenyl ether group, and the central glycolic amide linker. jst.go.jpjst.go.jp

The cyclobutyl group was found to be important for activity, although some flexibility is tolerated. Replacing the cyclobutyl ring with other cycloalkanes revealed that cyclopropyl (B3062369) and cyclopentyl analogs retained inhibitory activity, while a larger cyclohexyl ring led to a complete loss of activity. researchgate.net This suggests that the size of the cycloalkane ring is a critical determinant for fitting into the binding pocket of RyR2.

The diphenyl ether moiety was determined to be essential for the inhibitory activity. jst.go.jp Modifications to this part of the molecule, such as replacing the terminal phenyl ring with a methyl group or introducing other aromatic systems like anthracene (B1667546) and naphthalene, resulted in inactive compounds. jst.go.jp

The central glycolic amide linker also proved to be sensitive to structural changes. Modifications such as creating an amide-amide analog or methylating the nitrogen of the diphenyl ether amide had a negative impact on the inhibitory potency. jst.go.jp

Table 1: SAR of Cycloalkane Moiety in RyR2 Inhibitors

| Compound | R Group | RyR2 Inhibition |

|---|---|---|

| 1 | Cyclobutyl | Active |

| 6 | Cyclopropyl | Active (Most Potent) |

| 7 | Cyclopentyl | Active |

| 8 | Cyclohexyl | Inactive |

Table 2: SAR of the Diphenyl Ether Moiety in RyR2 Inhibitors

| Compound | Modification | RyR2 Inhibition |

|---|---|---|

| 13 | Methoxy phenyl amide analog | Inactive |

| 14 | Fluorophenyl analog | Inactive |

| 15 | Anthracene analog | Inactive |

| 16 | Naphthalene analog | Inactive |

| 17 | Benzylphenyl analog | Inactive |

Table 3: SAR of the Central Linker in RyR2 Inhibitors

| Compound | Modification | RyR2 Inhibition |

|---|---|---|

| 21 | Amide-amide analog | Negative Effect |

| 22 | N-methylation of diphenyl ether amide | Negative Effect |

| 25 | N-methylation of cyclobutylamide | Inactive |

Research into Potential Antiviral Activity of Substituted Cyclobutane (B1203170) Carboxylic Acid Compounds, including Analogs of this compound

The investigation into the antiviral potential of substituted cyclobutane carboxylic acid compounds and their analogs has revealed a class of molecules with significant activity against a range of viruses. These compounds, often designed as nucleoside or nucleotide analogs, leverage the unique conformational properties of the cyclobutane ring to interact with viral enzymes and disrupt the replication process. Nucleoside and nucleotide analogs represent a major class of antiviral drugs, and modifications to their sugar or base moieties can lead to new therapeutic agents. ekb.egkuleuven.be The rigid four-membered ring of cyclobutane can lock a molecule into its most active conformation for biological activity.

Research has demonstrated that the antiviral efficacy of these compounds is highly dependent on their stereochemistry and the nature of their substituents. nih.gov The mechanism of action for many of these analogs involves intracellular activation through phosphorylation to their triphosphate forms, which can then inhibit viral enzymes like DNA polymerase. kuleuven.benih.gov

Detailed Research Findings

Studies have explored the antiviral activity of various cyclobutane derivatives, particularly those functioning as nucleoside analogs, against several DNA and RNA viruses.

Activity against Herpesviruses:

A significant area of research has focused on the activity of cyclobutyl nucleoside analogs against herpesviruses. Enantiomeric forms of cyclobutyl guanine (B1146940) and adenine (B156593) nucleoside analogs have been synthesized and evaluated. nih.gov

Key findings from this research include:

Compounds that mimic the absolute configuration of natural nucleosides exhibit high activity against a range of herpesviruses in vitro. nih.gov

The enantiomers with the opposite configuration are devoid of antiherpes activity, highlighting the critical role of stereochemistry. nih.gov

The active guanine analog, once converted to its triphosphate form, selectively inhibits Herpes Simplex Virus-1 (HSV-1) DNA polymerase compared to human DNA polymerase. nih.gov

The triphosphate of the inactive enantiomer is a much weaker inhibitor of both viral and human polymerases. nih.gov

Active guanine and adenine analogs have also shown efficacy in a mouse model of cytomegalovirus (CMV) infection. nih.gov

Activity against Varicella Zoster Virus (VZV):

A series of racemic 1-[2,3-bis(hydroxymethyl)cyclobutyl]-5-(2-halovinyl)uracils has shown potent and selective activity against VZV. nih.gov

Key findings include:

The bromovinyl, iodovinyl, and chlorovinyl analogues are all potent inhibitors of VZV. nih.gov

These compounds show less inhibitory activity against human cytomegalovirus (HCMV) and herpes simplex viruses 1 and 2 (HSV-1, HSV-2). nih.gov

The high anti-VZV activity, coupled with a lack of inhibition of host cell growth, suggests a high in vitro therapeutic index. nih.gov

The mechanism involves the VZV thymidine (B127349) kinase, which readily phosphorylates these compounds to their monophosphates. However, they are not subsequently converted to their diphosphates by this enzyme. nih.gov

The (1'R) enantiomer of the bromovinyl analogue demonstrated potency comparable to the racemic mixture. nih.gov

| Compound Class | Target Virus(es) | Key Research Finding | Mechanism of Action | Reference |

|---|---|---|---|---|

| Enantiomeric cyclobutyl guanine and adenine analogues | Herpesviruses (including HSV-1 and CMV) | Activity is highly dependent on stereochemistry, with compounds mimicking natural nucleosides being highly active. | Selective inhibition of viral DNA polymerase by the triphosphate form. | nih.gov |

| 1-Cyclobutyl-5-(2-halovinyl)uracil analogues | Varicella Zoster Virus (VZV) | Potent and selective inhibition of VZV with a high in vitro therapeutic index. | Phosphorylation to monophosphate by viral thymidine kinase. | nih.gov |

| Carbocyclic 2'-deoxyguanosine (B1662781) analogue (BMS-200475) | Hepatitis B Virus (HBV) | Potent and selective anti-HBV activity in vitro. | Metabolized to di- and triphosphate forms in human hepatoma cell lines. | researchgate.net |

| Carbocyclic adenosine (B11128) analogues | Vaccinia virus, Vesicular stomatitis virus | Antiviral activity correlates with inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase. | Inhibition of AdoHcy hydrolase. | nih.gov |

Activity against Hepatitis B Virus (HBV):

Carbocyclic nucleoside analogs containing a cyclobutane ring have also been investigated for activity against HBV. One such compound, BMS-200475, a novel carbocyclic 2'-deoxyguanosine analog, was found to have potent and selective anti-HBV activity. researchgate.net In human hepatoma cell lines, this compound is metabolized to its di- and triphosphate forms, which are the presumed active species. researchgate.net

Biochemical Interactions:

The primary biochemical interaction for many of these antiviral cyclobutane compounds is with viral enzymes essential for replication. kuleuven.benih.govnih.gov The conformational constraints imposed by the cyclobutane ring are thought to facilitate a favorable binding orientation within the active site of these enzymes.

For some carbocyclic adenosine analogues, a strong correlation has been established between their antiviral activity against viruses like vaccinia and vesicular stomatitis virus and their ability to inhibit the cellular enzyme S-adenosylhomocysteine (AdoHcy) hydrolase. nih.gov This suggests that for certain compounds, the antiviral effect may be mediated through the inhibition of this key enzyme in cellular methylation reactions. nih.gov

Future Research and Applications of this compound

The carbocyclic α-hydroxy acid, this compound, stands as a molecule of significant interest for future scientific exploration. Its unique structure, combining a strained cyclobutane ring with a chiral hydroxy-acid functional group, presents a rich landscape for investigation across synthetic chemistry, materials science, and pharmacology. This article explores the prospective research directions and potential academic applications centered on this intriguing compound.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Identify cyclobutyl protons (δ 1.6–2.5 ppm, multiplet) and hydroxyl/acidic protons (broad signals at δ 10–12 ppm) .

- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and cyclobutyl carbons (δ 20–35 ppm).

- IR Spectroscopy : Detect O–H (2500–3300 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

How can computational modeling predict the reactivity of the cyclobutyl ring in this compound?

Q. Advanced Research Focus

- DFT Calculations : Use Gaussian or ORCA to model ring strain and bond dissociation energies.

- In Silico Databases : Leverage PubChem’s PISTACHIO and REAXYS databases to predict regioselectivity in reactions (e.g., ring-opening under oxidative conditions) .

- Transition State Analysis : Simulate reaction pathways (e.g., acid-catalyzed hydrolysis) to identify kinetic vs. thermodynamic products.

What strategies resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines to assess consistency .

- Metabolite Profiling : Use LC-MS to detect degradation products that might interfere with activity measurements.

- Structural Analog Comparison : Cross-reference with 2-Cyclobutyl-2-phenylacetic acid, noting how substituents (e.g., phenyl vs. hydroxyl) alter bioactivity .

How do storage conditions and pH affect the stability of this compound?

Q. Basic Research Focus

- pH Stability : Store in neutral buffers (pH 6–8) to prevent esterification or decarboxylation.

- Temperature : Keep at −20°C under inert atmosphere (argon) to avoid oxidation .

- Degradation Monitoring : Use HPLC with UV detection (λ = 210–220 nm) to track purity over time.

What mechanistic studies are recommended for cyclobutyl ring-opening reactions?

Q. Advanced Research Focus

- Isotopic Labeling : Introduce ¹³C or ²H at the cyclobutyl ring to trace bond cleavage pathways.

- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., acid vs. base catalysis) to infer mechanism (concerted vs. stepwise) .

- Trapping Intermediates : Use TEMPO or other radical scavengers to detect transient species.

How do analytical methods (HPLC vs. LC-MS) differ in quantifying this compound in biological matrices?

Q. Advanced Research Focus

- HPLC-UV : Suitable for high-concentration samples but lacks sensitivity for trace amounts.

- LC-MS/MS : Provides lower detection limits (ng/mL) and specificity via MRM transitions (e.g., m/z 157 → 85) .

- Internal Standards : Use deuterated analogs (e.g., d₃-2-Cyclobutyl-2-hydroxyacetic acid) to correct for matrix effects.

What in vitro assays are appropriate for evaluating its neurotropic potential?

Q. Advanced Research Focus

- Neuronal Cell Models : Primary cortical neurons or SH-SY5Y cells treated with the compound (1–100 µM) to assess viability (MTT assay) and neurite outgrowth .

- Receptor Binding Studies : Radioligand competition assays (e.g., GABAₐ or NMDA receptors) to identify targets.

- Metabolic Profiling : Measure lactate dehydrogenase (LDH) release to evaluate cytotoxicity.

How can conflicting data on synthetic yields be addressed in multi-step syntheses?

Q. Advanced Research Focus

- Design of Experiments (DoE) : Vary parameters (solvent, catalyst loading) statistically to identify critical factors.

- Intermediate Characterization : Use inline FTIR or ReactIR to monitor reaction progression and detect bottlenecks.

- Cross-Lab Validation : Collaborate with independent labs to confirm reproducibility, addressing potential equipment or technique biases .

What green chemistry principles apply to its synthesis?

Q. Advanced Research Focus

- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME), a safer, biodegradable alternative .

- Catalysis : Employ biocatalysts (e.g., lipases) for enantioselective synthesis, reducing metal waste.

- Atom Economy : Optimize stoichiometry to minimize byproducts (e.g., using trimethylsilyl chloride for hydroxyl protection).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.